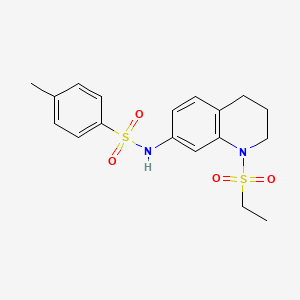

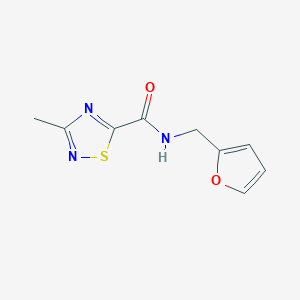

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing the sulfonamide group, which is structurally characterized by a sulfonyl group (O=S=O) connected to an amine group (-NH2) .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis

The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . Because of the rigidity of the functional group, sulfonamides are typically crystalline .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Aplicaciones Científicas De Investigación

Electrolyte Additives for High-Voltage Li-ion Batteries

Functionalized ionic liquids derived from tetrahydroquinoline sulfonamides have been synthesized as electrolyte additives to improve the voltage resistance of carbonate-based electrolytes in high-voltage Li-ion batteries . These additives enhance the electrochemical behavior of the batteries, leading to higher discharge capacities and better cycle life.

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Tetrahydroquinoline derivatives exhibit significant inhibitory potency against PNMT, an enzyme crucial in catecholamine synthesis. This inhibition could lead to the development of new therapeutic agents for disorders associated with catecholamine regulation.

Drug Metabolism and Transporter Interactions

Studies on tetrahydroisoquinoline-based If channel inhibitors, such as YM758, have provided insights into their metabolism and transporter-mediated excretion. Understanding these properties is essential for optimizing the pharmacological profiles of these compounds for therapeutic use.

Liquid Crystal Synthesis

The compound’s derivatives have been used in the synthesis of calamitic fluorinated mesogens, which exhibit complex crystallization behavior and are potential models for perfluorosulfonic acid membranes (PFSA) . These materials are crucial in the fabrication of membranes with controlled and oriented positioning.

Pharmacological Applications

Piperidine and tetrahydroquinoline derivatives are important in drug design due to their presence in numerous pharmaceuticals . Research into these compounds continues to uncover new pharmacological applications and potential drugs containing these moieties.

Propiedades

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-12-4-5-15-8-9-16(13-18(15)20)19-26(23,24)17-10-6-14(2)7-11-17/h6-11,13,19H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIISKYAGVOBRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)

[(thiophen-2-yl)methyl]amine](/img/structure/B2558698.png)

![N-(1-Furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2558701.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2558708.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)

![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)